2,6,7-Trichloro-10-methyl-10H-phenoxazine
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Overview
Description
2,6,7-Trichloro-10-methyl-10H-phenoxazine is a heterocyclic compound that belongs to the phenoxazine family Phenoxazines are known for their unique structural properties, which consist of an oxazine ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloro-10-methyl-10H-phenoxazine typically involves the chlorination of 10-methyl-10H-phenoxazine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 10-methyl-10H-phenoxazine followed by selective chlorination. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of phenoxazine oxides.
Reduction: Dechlorinated phenoxazine derivatives.
Substitution: Amino or thio-substituted phenoxazine compounds.
Scientific Research Applications
2,6,7-Trichloro-10-methyl-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,6,7-Trichloro-10-methyl-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes. The compound’s unique structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-10H-phenoxazine: A close analog with similar structural properties but lacking the chlorine substituents.
Phenothiazine: Another heterocyclic compound with a sulfur atom replacing the oxygen in the oxazine ring.
Phenoxazine: The parent compound without the methyl and chloro substituents.
Uniqueness
2,6,7-Trichloro-10-methyl-10H-phenoxazine is unique due to the presence of three chlorine atoms, which significantly alter its chemical reactivity and physical properties compared to its analogs.
Properties
CAS No. |
72403-93-1 |
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Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2,6,7-trichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H8Cl3NO/c1-17-9-4-3-8(15)12(16)13(9)18-11-5-2-7(14)6-10(11)17/h2-6H,1H3 |
InChI Key |
RKSBRWSUGROVSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Cl)Cl)OC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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